molecular formula C13H7F2NS B140257 2-(2,6-Difluorophenyl)-1,3-benzothiazole CAS No. 152993-87-8

2-(2,6-Difluorophenyl)-1,3-benzothiazole

Cat. No. B140257
M. Wt: 247.26 g/mol
InChI Key: OHZGIOLGRPKMGJ-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Difluorophenyl)-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2,6-difluorophenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a fluorinated chalcone . Another study reported the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,6-difluorophenyl isothiocyanate, an aryl isocyanate, can be prepared from difluoroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,6-difluorophenyl isothiocyanate has a molecular formula of C7H3F2NS, an average mass of 171.167 Da, and a monoisotopic mass of 170.995422 Da .

Scientific Research Applications

Fluorescent Probes for Sensing pH and Metal Cations

  • 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole analogues have been prepared for use as fluorescent probes. These are suitable for sensing magnesium and zinc cations and are sensitive to pH changes, showing fluorescence enhancement under basic conditions. This application is relevant due to the high acidity of the fluorophenol moiety in the compounds (Tanaka et al., 2001).

Ratiometric Fluorescent Chemosensor for pH Detection

  • Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed for ratiometric fluorescent chemosensing. These compounds exhibit multifluorescence emissions in different states and are particularly effective for detecting pH fluctuations in biosamples and neutral water samples, with a significant response between pH 7.0 and 8.0 (Li et al., 2018).

Corrosion Resistance

  • Certain benzothiazole derivatives have been investigated for their role in enhancing corrosion resistance of mild steel in acidic solutions. This application is significant in industries where steel corrosion is a common issue (Salarvand et al., 2017).

Antitumor Properties

  • Some benzothiazole compounds, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have shown potent antitumor properties. Their mechanism involves induction and biotransformation by cytochrome P 450 1A1, leading to the generation of active metabolites (Bradshaw et al., 2002).

Drug Delivery Systems

  • The benzothiazole structure, especially 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole, has been incorporated into drug delivery systems like apoferritin protein cages to overcome solubility limitations and enhance anticancer activity (Breen et al., 2019).

Synthesis Techniques

  • Advances in synthesis methods for benzothiazoles, including green chemistry approaches, have been made to develop these compounds more efficiently and sustainably (Gao et al., 2020).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a substance and the necessary safety precautions. For example, 2,4-Difluorophenyl isothiocyanate is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(2,6-difluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NS/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGIOLGRPKMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649392
Record name 2-(2,6-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-1,3-benzothiazole

CAS RN

152993-87-8
Record name 2-(2,6-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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